21-Dehydrocortisol
Overview
Description
21-Dehydrocortisol is a steroid compound with the molecular formula C21H28O5 . It is a derivative of cortisol, where the 21-hydroxy group has been oxidized to form an aldehyde group . This compound is significant in various biochemical processes and has been studied for its role in steroid metabolism and potential therapeutic applications.
Mechanism of Action
Target of Action
21-Dehydrocortisol, also known as 11β,17α-dihydroxyprogesterone, is a naturally occurring, endogenous steroid related to cortisol . It is formed as a metabolite from 17α-hydroxyprogesterone via 11β-hydroxylase . The primary target of this compound is the 21-hydroxylase enzyme . This enzyme is crucial for the synthesis of glucocorticoids, mineralocorticoids, and sex steroids .
Mode of Action
This compound is a marker of congenital adrenal hyperplasia due to 21-hydroxylase deficiency . The deficiency of the 21-hydroxylase enzyme leads to an excess of 17α-hydroxyprogesterone, a 21-carbon (C21) steroid . This excess is accompanied by the accumulation of other C21 steroids, such as 21-deoxycortisol, which is formed by the 11β-hydroxylation of 17α-hydroxyprogesterone via 11β-hydroxylase (CYP11B1) .
Biochemical Pathways
The biochemical pathway affected by this compound is the steroid hormone biosynthesis pathway . In particular, it impacts the conversion of 17α-hydroxyprogesterone to cortisol, a critical step in the synthesis of glucocorticoids . The deficiency of 21-hydroxylase enzyme leads to an accumulation of 21-deoxycortisol .
Pharmacokinetics
It is known that the corticosteroid activity of 21-deoxycortisol is lower than that of cortisol . As 21-deoxycortisol can be at high levels in congenital adrenal hyperplasia, and it has structural similarity to cortisol, it can cross-react in immunoassays .
Result of Action
The accumulation of this compound in patients with congenital adrenal hyperplasia has been described since at least 1955 . Hence, 21-deoxycortisol is a more specific biomarker of 21-hydroxylase deficiency than is 17α-hydroxyprogesterone .
Action Environment
The action of this compound is influenced by the environment within the adrenal gland, where it is produced . The enzyme 21-hydroxylase, which is deficient in individuals with congenital adrenal hyperplasia, is primarily located in the adrenal cortex . Therefore, the action, efficacy, and stability of this compound are likely to be influenced by factors that affect the adrenal cortex, such as stress, illness, or injury .
Biochemical Analysis
Biochemical Properties
21-Dehydrocortisol interacts with various enzymes and proteins in biochemical reactions. It is synthesized by the reduction of this compound by NADH in the presence of 21-hydroxysteroid dehydrogenase . The stereochemistry at carbon 21 is established after cleaving the side chain and oxidizing the resulting two epimers of tritiated glycolate with glycolate oxidase of known (2-pro-S) stereospecificity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The reaction of this compound with (4S)-[4-3H]NADH catalyzed by 21-hydroxysteroid dehydrogenase results in a transfer of tritium .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Aqueous solutions of cortisol were spontaneously oxidized to this compound . In pH 9.1 carbonate buffer, conversion rates of 1.6- 2.8%/hr were obtained .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a possible intermediate in the biotransformation of cortisol to the cortoic acids . The deficiency of the 21-hydroxylase enzyme leads to excess of 17α-hydroxyprogesterone, a 21-carbon (C 21) steroid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 21-Dehydrocortisol can be synthesized through the oxidation of cortisol. One common method involves the use of cupric acetate as the oxidizing agent . The reaction typically takes place in an aqueous solution, and the product is purified through standard chromatographic techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions is crucial for producing sufficient quantities for research and potential therapeutic use.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various corticoid acids.
Substitution: The aldehyde group at the 21st position can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Cupric acetate, aqueous solutions.
Reduction: NADH, 21-hydroxysteroid dehydrogenase.
Substitution: Various nucleophiles depending on the desired derivative.
Major Products Formed:
Cortisol: Through reduction reactions.
Corticoid Acids: Through oxidation reactions.
Scientific Research Applications
21-Dehydrocortisol has been extensively studied for its role in steroid metabolism. It serves as an intermediate in the biotransformation of cortisol to corticoid acids . This compound is also used in research to understand the stereospecificity of enzymatic reactions involving steroids
Comparison with Similar Compounds
Cortisol: The parent compound from which 21-Dehydrocortisol is derived.
21-Deoxycortisol: Another derivative of cortisol, lacking the 21-hydroxy group.
Comparison:
This compound vs. Cortisol: this compound has an aldehyde group at the 21st position, whereas cortisol has a hydroxy group. This difference significantly affects their chemical reactivity and biological activity.
This compound vs. 21-Deoxycortisol: 21-Deoxycortisol lacks the 21-hydroxy group entirely, making it structurally distinct from this compound, which has an aldehyde group at the same position.
This compound’s unique structure and reactivity make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,11,14-16,18,24,26H,3-8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIELFMXLFHFDRT-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201240524 | |
Record name | (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201240524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14760-49-7 | |
Record name | (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14760-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21-Dehydrocortisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014760497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC15472 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201240524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROCORTISONE 21-ALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XT2H26EPI2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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